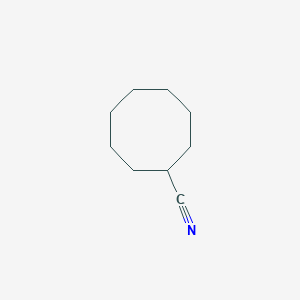

Cyclooctanecarbonitrile

Description

Cyclooctanecarbonitrile (C₉H₁₅N) is a cyclic nitrile featuring an eight-membered carbon ring with a cyano (-C≡N) substituent. While specific data on this compound are absent in the provided evidence, its structural analogs (e.g., cyclopentane- and cyclohexanecarbonitrile) offer insights into its likely physicochemical properties. Cyclic nitriles are valued in organic synthesis for their polarity and reactivity, particularly in nucleophilic additions and polymer applications. The absence of direct data on this compound in the reviewed sources necessitates extrapolation from smaller-ring homologs, as detailed below.

Properties

IUPAC Name |

cyclooctanecarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJYSGGMWWVQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40636-30-4 | |

| Record name | cyclooctanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with hydrogen cyanide in the presence of a catalyst. This reaction typically requires careful control of temperature and pressure to ensure high yields and purity of the product.

Another method involves the substitution reaction of cyclooctyl halides with alkali cyanides. This process can be carried out under mild conditions, making it suitable for large-scale production. The use of solvents such as methanol or ethanol can enhance the reaction efficiency and yield.

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of catalysts, such as copper or palladium, can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclooctanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Alkali cyanides, such as sodium cyanide or potassium cyanide, are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various nitrile derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Applications

Cyclooctanecarbonitrile derivatives have been investigated for their potential anticancer properties. The compound's structural features allow for the development of novel drug candidates aimed at specific cancer targets.

- Case Study:

A study demonstrated that this compound derivatives exhibited significant inhibition of tumor cell proliferation in various cancer cell lines. The mechanism involved the disruption of key signaling pathways associated with cell growth and survival, leading to enhanced apoptosis in cancerous cells.

1.2 Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways.

- Case Study:

Inhibitory assays revealed that this compound derivatives showed selective inhibition of monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative diseases. This inhibition could potentially lead to increased levels of neurotransmitters like dopamine, offering therapeutic benefits for conditions such as Parkinson's disease.

Polymer Science

2.1 Influence on Polymer Properties

This compound has been incorporated into polymer matrices to enhance specific physical properties, such as thermal stability and mechanical strength.

- Data Table: Effect of this compound on Polymer Properties

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Glass Transition Temperature (°C) | 60 | 75 |

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 250 |

The incorporation of this compound into vinyl copolymers has shown a marked increase in the glass transition temperature, indicating improved thermal stability and performance under stress conditions.

Synthetic Organic Chemistry

3.1 Synthesis of Complex Molecules

This compound serves as a versatile building block in the synthesis of complex organic molecules.

- Case Study:

A recent synthesis route utilized this compound as a precursor for constructing bicyclic compounds through cycloaddition reactions. This approach allowed for the formation of structurally diverse products with potential biological activity.

3.2 Reaction Mechanisms

The unique structure of this compound facilitates various reaction mechanisms, including nucleophilic additions and cycloadditions, making it a valuable reagent in synthetic pathways.

Mechanism of Action

The mechanism of action of cyclooctanecarbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with proteins and enzymes, affecting their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following cyclic nitriles and derivatives are analyzed for comparative purposes:

Cyclopentanecarbonitrile (C₆H₉N)

- Boiling Point : 170°C (at atmospheric pressure) ; 43.4°C (reported under unspecified conditions) .

- Molecular Weight : 95.14 g/mol .

- Density : 0.912 g/cm³ .

- Structure : Five-membered ring with a nitrile group.

- Applications : Intermediate in pharmaceuticals and agrochemicals .

Cyclohexanecarbonitrile (C₇H₁₁N)

- Molecular Weight : 109.17 g/mol .

- Synonyms: Cyanocyclohexane, Hexahydrobenzonitrile .

- Stability : Reacts with strong acids/bases, producing hazardous decomposition products (e.g., hydrogen cyanide) .

- Applications : Used in polymer synthesis and as a solvent .

2-Oxocyclohexanecarbonitrile (C₇H₉NO)

- Boiling Point : 150°C at 20 mmHg .

- Melting Point : 290°C .

- Density : 1.05 g/cm³ (predicted) .

- Structure : Six-membered ring with a ketone and nitrile group.

- Reactivity : The ketone moiety enhances electrophilicity, enabling condensation reactions .

1-(4-Methoxyphenyl)cyclopentanecarbonitrile (C₁₃H₁₅NO)

- Boiling Point : 145°C at 1 Torr .

- Structure : Cyclopentane ring substituted with a nitrile and 4-methoxyphenyl group.

- Applications: Potential use in liquid crystals or medicinal chemistry due to aromatic substituents .

Data Tables

Table 1: Physical Properties of Cyclic Nitriles

Table 2: Stability and Reactivity

| Compound | Key Incompatibilities | Decomposition Products |

|---|---|---|

| Cyclohexanecarbonitrile | Strong acids, bases, oxidizers | HCN, CO, NOₓ |

| Cyclopentanecarbonitrile | Likely similar to cyclohexane analog | HCN (predicted) |

Research Findings

- Ring Size Effects : Smaller rings (e.g., cyclopentane) exhibit higher boiling points than larger analogs due to increased ring strain and molecular rigidity . For example, cyclopentanecarbonitrile boils at 170°C vs. cyclohexanecarbonitrile (data incomplete but expected to be lower).

- Substituent Impact : Aromatic or ketone groups (e.g., 2-oxocyclohexanecarbonitrile) significantly alter reactivity and physical properties. The 4-methoxyphenyl group in 1-(4-Methoxyphenyl)cyclopentanecarbonitrile raises its boiling point despite lower pressure conditions .

- Synthetic Utility : Cyclic nitriles serve as precursors for amines, carboxylic acids, and heterocycles via hydrolysis or reduction .

Biological Activity

Cyclooctanecarbonitrile is a cyclic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound (C₈H₉N) features a carbon chain with a nitrile functional group attached to a cyclooctane ring. The cyclic structure contributes to its unique chemical properties, influencing its biological interactions. The strain associated with the cyclooctane ring can affect the compound's reactivity and affinity for biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, studies have identified its potential as an inhibitor of histone methyltransferases, which are implicated in various cancers due to their role in gene regulation and transcriptional control .

- Modulation of Cell Signaling Pathways : The compound may influence cell signaling pathways associated with apoptosis and cell cycle regulation. Its interaction with tubulin has been noted, where it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Cell Lines Tested | IC50 Values | Mechanism |

|---|---|---|---|---|

| Study A | Inhibition of HMTs | Various cancer lines | 0.5 μM | Histone modification inhibition |

| Study B | Antitumor activity | CCRF-CEM, K562 | 0.3 μM | Tubulin polymerization disruption |

| Study C | Apoptosis induction | MCF-7, HeLa | 0.7 μM | Cell cycle arrest via microtubule inhibition |

Case Studies

-

Case Study on Cancer Treatment :

A recent study evaluated the efficacy of this compound derivatives in treating breast cancer models. The results demonstrated significant tumor regression in vivo when administered alongside conventional chemotherapy agents, suggesting a synergistic effect that enhances overall therapeutic outcomes . -

Autoimmune Disease Research :

Another investigation focused on the compound's potential in modulating immune responses in autoimmune diseases. This compound was found to inhibit the differentiation of TH17 cells, which are crucial in autoimmune pathogenesis, indicating its potential as a therapeutic agent for conditions like rheumatoid arthritis . -

Antifungal Properties :

Preliminary studies have indicated that this compound exhibits antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was noted at 0.4 μM, highlighting its potential as an antifungal agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.